molecular formula C17H20N4O2 B3015897 2-[[1-[(2-Methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile CAS No. 2415573-51-0

2-[[1-[(2-Methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile

Cat. No. B3015897
M. Wt: 312.373
InChI Key: LEBQBAWTWSGWCT-UHFFFAOYSA-N
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Description

Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It’s a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . Oxazole derivatives have been used in the synthesis of new chemical entities in medicinal chemistry .


Synthesis Analysis

The synthesis of oxazole derivatives has been an interesting field for a long time . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .


Molecular Structure Analysis

Oxazoles is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .


Chemical Reactions Analysis

The chemistry of oxazole and its derivatives is a rich field with many reactions being possible due to the presence of the heteroatoms and the unsaturated nature of the ring .


Physical And Chemical Properties Analysis

Oxazole is a stable liquid at room temperature with a boiling point of 69 °C .

Scientific Research Applications

Organic Synthesis and Characterization

Researchers have developed novel methods for synthesizing pyridine derivatives, including compounds similar to "2-[[1-[(2-Methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile". For instance, Wu Feng (2011) reported a three-component synthesis approach for creating 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile, showcasing a one-spot synthesis method in methanol at room temperature, achieving a 40% yield Wu Feng, 2011.

Structural Analysis and Spectroscopic Studies

Significant work has been done on the structural analysis and spectroscopic studies of pyridine derivatives. M. Cetina et al. (2010) synthesized and analyzed the structure of pyridine derivatives through IR, electronic spectroscopy, and X-ray diffraction, highlighting the impact of substituents on the optical properties of these compounds M. Cetina, Marina Tranfić, I. Sviben, Marijana Jukić, 2010.

Herbicidal Activity

A study by Yi Sun et al. (2019) explored the herbicidal activity of novel pyridine derivatives, including a compound with a structure similar to the one . They found that certain derivatives exhibited significant herbicidal activity against both monocotyledonous and dicotyledonous plants, highlighting the potential agricultural applications of these compounds Yi Sun, W. Huang, Zhiqiang Li, Tao Wang, Jin Luo, 2019.

Antimicrobial Activity

The antimicrobial activity of pyridine derivatives has been a subject of research, with studies showing that certain compounds exhibit potent antibacterial and antifungal properties. For example, A. Bogdanowicz et al. (2013) synthesized novel cyanopyridine derivatives and evaluated their antimicrobial activity against a range of bacteria, finding some compounds with significant activity A. Bogdanowicz, H. Foks, K. Gobis, A. Kędzia, E. Kwapisz, A. Olczak, M. Główka, 2013.

Future Directions

The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry have been increased in the past few years . Researchers around the globe are synthesizing various oxazole derivatives and screening them for their various biological activities .

properties

IUPAC Name

2-[[1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-13-20-16(12-22-13)10-21-6-3-14(4-7-21)11-23-17-8-15(9-18)2-5-19-17/h2,5,8,12,14H,3-4,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEBQBAWTWSGWCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)CN2CCC(CC2)COC3=NC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({1-[(2-Methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile

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